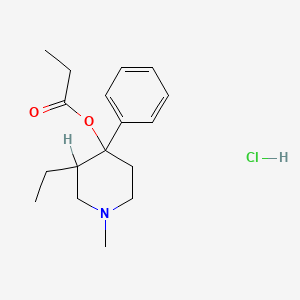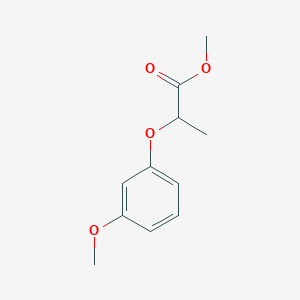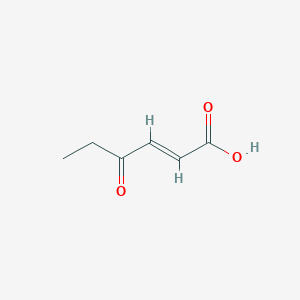
(E)-4-oxohex-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-oxohex-2-enoic acid is an organic compound with the molecular formula C6H8O3 It is characterized by the presence of a ketone group (oxo) and a carboxylic acid group (enoic acid) in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-oxohex-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with acetone, followed by oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate for the oxidation step.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. One such method includes the catalytic oxidation of 4-hexen-2-one using a suitable catalyst under controlled temperature and pressure conditions. This method ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-oxohex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce 4-oxohexanoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-hydroxyhex-2-enoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-oxohexanoic acid.
Reduction: 4-hydroxyhex-2-enoic acid.
Substitution: Various substituted hex-2-enoic acid derivatives.
Applications De Recherche Scientifique
(E)-4-oxohex-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (E)-4-oxohex-2-enoic acid involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the carboxylic acid group can participate in acid-base reactions, altering the pH and affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxohexanoic acid: Similar structure but lacks the double bond.
4-hydroxyhex-2-enoic acid: Similar structure but with a hydroxyl group instead of a ketone.
Hex-2-enoic acid: Similar structure but lacks the ketone group.
Uniqueness
(E)-4-oxohex-2-enoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis.
Propriétés
Formule moléculaire |
C6H8O3 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
(E)-4-oxohex-2-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-2-5(7)3-4-6(8)9/h3-4H,2H2,1H3,(H,8,9)/b4-3+ |
Clé InChI |
VUZJJUOKMOGBDH-ONEGZZNKSA-N |
SMILES isomérique |
CCC(=O)/C=C/C(=O)O |
SMILES canonique |
CCC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



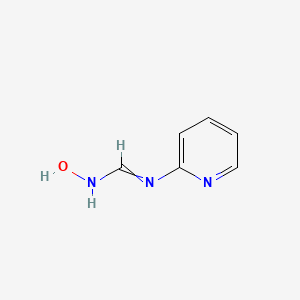
![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)

![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)

![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)
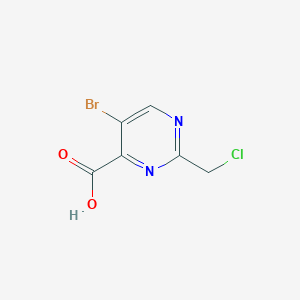
![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)

